(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol is an organic compound with a unique structure that includes a chiral center, a chlorine atom, and two fluorine atoms on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzene and (S)-epichlorohydrin.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in (S)-epichlorohydrin with the 3,5-difluorobenzene under basic conditions. Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiolate in ethanol.
Major Products Formed
Oxidation: 3-Chloro-1-(3,5-difluorophenyl)propan-1-one.
Reduction: 3-Chloro-1-(3,5-difluorophenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center and functional groups allow it to bind selectively to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit or activate enzymes by forming covalent or non-covalent interactions, thereby influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol: Similar structure but with a single fluorine atom.
(S)-3-Chloro-1-(3,5-dichlorophenyl)propan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
(S)-3-Chloro-1-(3,5-dimethylphenyl)propan-1-ol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol is unique due to the presence of two fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9ClF2O |
---|---|
Molekulargewicht |
206.61 g/mol |
IUPAC-Name |
(1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9ClF2O/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5,9,13H,1-2H2/t9-/m0/s1 |
InChI-Schlüssel |
GCWYIIPGPAMLFZ-VIFPVBQESA-N |
Isomerische SMILES |
C1=C(C=C(C=C1F)F)[C@H](CCCl)O |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C(CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.